Ac-Lys-D-Ala-D-lactic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[(2-acetamido-6-aminohexanoyl)amino]propanoyloxy]propanoic acid;acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O6.C2H4O2/c1-8(14(22)23-9(2)13(20)21)16-12(19)11(17-10(3)18)6-4-5-7-15;1-2(3)4/h8-9,11H,4-7,15H2,1-3H3,(H,16,19)(H,17,18)(H,20,21);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYAMADIHNCYQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.42 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structure and Application of Ac-Lys-D-Ala-D-lactic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactic acid, commonly abbreviated as Ac-Lys(Ac)-D-Ala-D-lactic acid, is a synthetic depsipeptide of significant interest in the fields of biochemistry, microbiology, and pharmaceutical development. Its structure mimics the modified peptidoglycan precursor terminus found in vancomycin-resistant bacteria, making it an indispensable tool for studying the mechanisms of antibiotic resistance. Vancomycin, a glycopeptide antibiotic of last resort, functions by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of bacterial cell wall precursors, thereby inhibiting cell wall synthesis.[1][2][3] In resistant strains, such as VanA and VanB-type enterococci, the terminal D-alanine is replaced by a D-lactate (D-Lac), forming a D-Ala-D-Lac depsipeptide.[1][2][3] This single atomic substitution (an ester oxygen for an amide nitrogen) drastically reduces vancomycin's binding affinity by approximately 1000-fold, rendering the antibiotic ineffective.[2][4]

This guide provides a comprehensive overview of the structure of Ac-Lys(Ac)-D-Ala-D-lactic acid, its role in the molecular basis of vancomycin resistance, and its application as a specialized substrate in enzymatic studies.

Chemical Structure and Physicochemical Properties

Ac-Lys(Ac)-D-Ala-D-lactic acid is a tri-part molecule consisting of a diacetylated L-lysine residue, a D-alanine residue, and a D-lactic acid residue. The key feature is the ester bond linking D-alanine and D-lactic acid, which defines it as a depsipeptide.[5][6] The diacetylation of the lysine moiety, at both the α-amino and ε-amino groups, enhances the molecule's overall solubility and stability, making it well-suited for use in aqueous buffer systems for biochemical assays.[7][8]

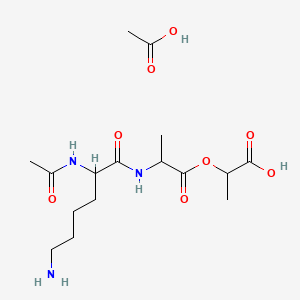

Figure 1: Chemical structure of Ac-Lys(Ac)-D-Ala-D-lactic acid.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of Ac-Lys(Ac)-D-Ala-D-lactic acid.

| Property | Value | Reference(s) |

| IUPAC Name | Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactic acid | [9] |

| CAS Number | 65882-12-4 | [6][9] |

| Molecular Formula | C₁₆H₂₇N₃O₇ | [6][8] |

| Molecular Weight | 373.41 g/mol | [8] |

| Canonical SMILES | C--INVALID-LINK--C(=O)O">C@HNC(=O)--INVALID-LINK--NC(=O)C | |

| Solubility | Enhanced solubility and stability in aqueous solutions due to diacetylation. | [7][8] |

Role in Vancomycin Resistance

The clinical efficacy of vancomycin is predicated on its ability to form five crucial hydrogen bonds with the D-Ala-D-Ala terminus of peptidoglycan precursors, effectively sequestering the substrate from the transpeptidase enzymes responsible for cell wall cross-linking.[1]

The VanS/VanR Two-Component Signaling Pathway

In resistant bacteria, the presence of vancomycin is detected by a two-component regulatory system encoded by the van gene cluster.[4] The sensor, VanS, is a membrane-bound histidine kinase that perceives the antibiotic signal. Upon activation, VanS autophosphorylates and subsequently transfers the phosphoryl group to its cognate response regulator, VanR. Phosphorylated VanR then functions as a transcription factor, activating the expression of the vanH, vanA, and vanX genes. These genes orchestrate the reprogramming of the cell wall precursor:

-

VanH: A dehydrogenase that converts pyruvate to D-lactate.

-

VanA: A ligase that catalyzes the formation of an ester bond between D-alanine and D-lactate, producing the D-Ala-D-Lac depsipeptide.

-

VanX: A D,D-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala dipeptides, preventing their incorporation into the cell wall.[4]

In the absence of vancomycin, VanS functions as a phosphatase, removing the phosphoryl group from VanR and thereby down-regulating the expression of the resistance genes.[2]

Figure 2: The VanS/VanR signaling pathway for vancomycin resistance.

Molecular Basis of Reduced Binding Affinity

The substitution of the amide NH group in D-Ala-D-Ala with an ester oxygen in D-Ala-D-Lac leads to a critical loss of a hydrogen bond with the vancomycin backbone. Furthermore, it introduces electrostatic repulsion between the lone pair electrons of the ester oxygen and a carbonyl oxygen in the vancomycin binding pocket.[1] This combination of a lost attractive force and an added repulsive force is responsible for the ~1000-fold decrease in binding affinity.

Figure 3: Comparison of vancomycin interactions with native vs. resistant termini.

Data Presentation: Comparative Binding Affinities

The change in the peptidoglycan terminus results in a dramatic and quantitatively established decrease in vancomycin's binding affinity.

| Target Ligand Terminus | Vancomycin Binding Affinity (Kd) | Fold Difference | Reference(s) |

| L-Lys-D-Ala-D-Ala | ~ 1 µM (Micromolar) | ~1000x Higher Affinity | |

| L-Lys-D-Ala-D-Lac | ~ 1 mM (Millimolar) | - |

Application in Enzyme Characterization

Ac-Lys(Ac)-D-Ala-D-lactic acid is a valuable tool for studying the mechanism of penicillin-binding proteins (PBPs), specifically the subclass of penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases). These enzymes are involved in the final stages of peptidoglycan synthesis.[1][3]

The depsipeptide serves as a superior substrate compared to its peptide analogue, Ac-Lys(Ac)-D-Ala-D-Ala. The ester bond is more labile than the corresponding amide bond, leading to a more rapid acylation of the enzyme's active site serine.[1][3] This acceleration of the rate-limiting acylation step (k₂) allows for the accumulation and trapping of a covalent acyl-enzyme intermediate, which is crucial for mechanistic studies.[1][3]

Data Presentation: Comparative Enzyme Kinetics

The study by Rasmussen and Strominger (1978) demonstrated the enhanced efficiency of DD-carboxypeptidases when utilizing the depsipeptide substrate.

| Enzyme Source | Substrate | Relative Hydrolysis Rate | Catalytic Efficiency (Vmax/Km) Enhancement | Reference(s) |

| Bacillus subtilis | Depsipeptide | 15-fold faster | 19 to 147-fold | [1][3] |

| Peptide | Baseline | Baseline | [1][3] | |

| Escherichia coli | Depsipeptide | 4-fold faster | 19 to 147-fold | [1][3] |

| Peptide | Baseline | Baseline | [1][3] | |

| Staphylococcus aureus | Depsipeptide | No acceleration | 19 to 147-fold | [1][3] |

| Peptide | Baseline | Baseline | [1][3] | |

| With the S. aureus enzyme, deacylation (k₃) is already the rate-determining step, so accelerating acylation does not increase the overall turnover rate.[1][3] |

Experimental Protocols and Workflows

Chemical Synthesis

The multi-step chemical synthesis of Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactic acid was first described by Rasmussen and Strominger. The process involves standard peptide and ester coupling chemistry, requiring careful use of protecting groups for the various functional moieties (amino and carboxyl groups) to ensure correct bond formation. The full, detailed protocol can be found in the original 1978 publication in the Proceedings of the National Academy of Sciences of the United States of America.[1][3][7]

Experimental Workflow: Trapping an Acyl-Enzyme Intermediate

The unique properties of Ac-Lys(Ac)-D-Ala-D-lactic acid allow for the effective trapping and isolation of the acyl-enzyme intermediate of DD-carboxypeptidases.

Figure 4: Experimental workflow for trapping DD-carboxypeptidase acyl-enzyme intermediate.

Protocol: Trapping the Acyl-Enzyme Intermediate of B. subtilis DD-Carboxypeptidase

This protocol is adapted from the methodology described by Rasmussen and Strominger (1978).[1][3]

1. Materials:

-

Purified B. subtilis DD-carboxypeptidase.

-

Radiolabeled [¹⁴C]Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactic acid.

-

Incubation Buffer: e.g., Sodium acetate buffer, pH 5.0.

-

Quench Solution: 30% Acetic Acid.

-

For Isolation: Sephadex G-50 column equilibrated with a low pH buffer (e.g., pH 3.0).

-

For Detection: Acetone (pre-chilled), SDS-PAGE reagents, fluorography reagents or phosphor screen.

2. Procedure:

-

Enzyme-Substrate Incubation: In a microcentrifuge tube, combine the purified DD-carboxypeptidase enzyme with [¹⁴C]Ac-Lys(Ac)-D-Ala-D-lactic acid in the incubation buffer. The final concentrations and volume will depend on the specific activity of the enzyme and the desired stoichiometry. Incubate at the optimal temperature for the enzyme (e.g., room temperature or 37°C) for a short period.

-

Reaction Quenching: To trap the intermediate, rapidly stop the reaction and stabilize the covalent complex by lowering the pH. Add a pre-calculated volume of the Quench Solution to bring the final pH of the mixture to 3.0.[1][3]

-

Isolation of the Acyl-Enzyme Complex:

-

Immediately apply the quenched reaction mixture to a Sephadex G-50 size-exclusion column.

-

Elute the column with a pH 3.0 buffer.

-

Collect fractions and measure the radioactivity (via liquid scintillation counting) and protein concentration (e.g., Lowry assay) of each fraction.

-

The radioactivity that co-elutes with the protein peak corresponds to the trapped [¹⁴C]acyl-enzyme intermediate.[1][3]

-

-

Detection of the Acyl-Enzyme Complex:

-

Alternatively, after quenching, precipitate the protein by adding several volumes of cold acetone.

-

Pellet the denatured protein-substrate complex by centrifugation.

-

Wash the pellet to remove unreacted substrate.

-

Resuspend the pellet in SDS-PAGE loading buffer, resolve the protein using polyacrylamide gel electrophoresis.

-

Visualize the radiolabeled protein band by exposing the dried gel to X-ray film (fluorography) or a phosphor screen.[1][3]

-

Conclusion

Ac-Lys-D-Ala-D-lactic acid is a powerful and highly specific chemical probe. Its structure, which precisely mimics the depsipeptide terminus of peptidoglycan precursors in vancomycin-resistant bacteria, makes it the definitive substrate for studying the molecular interactions that underpin this critical antibiotic resistance mechanism. Furthermore, its enhanced reactivity as a depsipeptide has enabled fundamental mechanistic studies of DD-carboxypeptidases, providing insights into the formation of acyl-enzyme intermediates central to their catalytic cycle. For researchers in drug development, this molecule remains a gold standard for assaying the binding of novel vancomycin derivatives designed to overcome resistance and for characterizing the enzymes involved in bacterial cell wall biosynthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ac-Lys(Ac)-D-Ala-D-lactic acid | 65882-12-4 | FA110848 [biosynth.com]

- 3. chemwhat.com [chemwhat.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. canbipharm.com [canbipharm.com]

- 6. D-Lactic Acid | C3H6O3 | CID 61503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chembk.com [chembk.com]

- 9. Documents download module [ec.europa.eu]

An In-depth Technical Guide to the Chemical Properties and Stability of Ac-Lys-D-Ala-D-lactic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-Lys-D-Ala-D-lactic acid is a critical depsipeptide that plays a pivotal role in the mechanism of vancomycin resistance in various bacteria, such as vancomycin-resistant enterococci (VRE). This molecule is a synthetic analogue of the modified peptidoglycan precursor terminus, D-alanyl-D-lactate, which has a significantly lower binding affinity for vancomycin compared to the typical D-alanyl-D-alanine terminus. Understanding the chemical properties and stability of this compound is paramount for the development of novel antimicrobial agents that can overcome this resistance mechanism. This technical guide provides a comprehensive overview of the known chemical properties, stability profile, and relevant experimental methodologies for this compound.

Chemical Properties

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2R)-2-[[(2R)-2-[[(2S)-2,6-bis(acetylamino)hexanoyl]amino]propanoyl]oxy]propanoic acid |

| Molecular Formula | C₁₆H₂₇N₃O₇[1][2] |

| Molecular Weight | 373.41 g/mol [1][2] |

| CAS Number | 65882-12-4[1][2] |

| Canonical SMILES | CC(=O)NCCCC--INVALID-LINK--C(=O)O--INVALID-LINK--C(=O)O">C@HNC(=O)C |

| Appearance | White to off-white powder |

| Storage Conditions | -20°C, desiccated |

Table 2: Physicochemical Properties of this compound

| Property | Value/Information |

| Melting Point | Data not available. |

| pKa | Data not available. Expected to have at least two pKa values corresponding to the carboxylic acid group and the secondary amide protons. |

| Solubility | Described as having enhanced solubility in aqueous solutions due to the diacetylated lysine moiety. Specific quantitative data (e.g., mg/mL) is not available.[1][3] |

| Stability | Susceptible to hydrolysis of the ester bond, particularly under basic or acidic conditions and at elevated temperatures. |

Stability and Degradation

The primary route of degradation for this compound is the hydrolysis of the ester linkage between the D-Alanine and D-lactic acid residues. This chemical instability is a key characteristic of depsipeptides.

Degradation Pathway

The hydrolysis of the ester bond results in the formation of two separate molecules: Nα,Nε-diacetyl-L-lysyl-D-alanine and D-lactic acid. This reaction is catalyzed by acid or base and is also temperature-dependent.

Factors Influencing Stability

-

pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Ester hydrolysis is generally accelerated under both acidic and basic conditions. For optimal stability in aqueous solutions, a neutral pH is recommended.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, it is recommended to store solutions of this compound at low temperatures (e.g., 2-8°C for short-term and -20°C or lower for long-term storage).

-

Enzymatic Degradation: In biological systems, the ester bond may be susceptible to cleavage by esterases, which can accelerate the degradation process.

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of this compound, based on standard peptide and depsipeptide chemistry.

Synthesis of this compound

A common method for the synthesis of depsipeptides like this compound is through solid-phase synthesis, followed by purification.

Materials:

-

Fmoc-D-Ala-OH

-

Fmoc-Lys(Ac)-OH

-

D-Lactic acid benzyl ester

-

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Reversed-phase HPLC column (e.g., C18)

Protocol:

-

Resin Preparation: Start with a pre-loaded resin suitable for peptide synthesis.

-

First Coupling (D-Lactic acid): Couple D-lactic acid benzyl ester to the resin.

-

Deprotection: Remove the Fmoc protecting group from the subsequent amino acid (Fmoc-D-Ala-OH) using a solution of piperidine in DMF.

-

Second Coupling (D-Alanine): Activate Fmoc-D-Ala-OH with HBTU and DIPEA in DMF and couple it to the deprotected amino group on the resin-bound lactic acid.

-

Deprotection: Remove the Fmoc group from the newly added D-alanine.

-

Third Coupling (Ac-Lysine): Couple Fmoc-Lys(Ac)-OH using the same activation and coupling procedure.

-

Final Deprotection and Acetylation: Remove the final Fmoc group. The N-terminus can then be acetylated using acetic anhydride.

-

Cleavage and Deprotection: Cleave the depsipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing TFA.

-

Purification: Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Stability Analysis by HPLC

The stability of this compound in various buffer systems and temperatures can be monitored by RP-HPLC.

Materials:

-

This compound

-

Buffers of varying pH (e.g., pH 4, 7, 9)

-

RP-HPLC system with a C18 column

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Protocol:

-

Sample Preparation: Prepare stock solutions of this compound in the desired buffers.

-

Incubation: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

HPLC Analysis: Analyze the aliquots by RP-HPLC. A typical mobile phase would be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.

-

Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of degradation product peaks over time. The degradation rate can be calculated from this data.

Visualizations

Vancomycin Resistance Pathway

The following diagram illustrates the biochemical pathway leading to vancomycin resistance through the modification of the peptidoglycan precursor.

Caption: Vancomycin resistance mechanism via peptidoglycan precursor modification.

Experimental Workflow for Stability Analysis

The following diagram outlines a typical workflow for assessing the stability of this compound.

Caption: Workflow for determining the chemical stability of this compound.

References

A Technical Guide to the Function of Ac-Lys-D-Ala-D-lactic acid in Bacterial Cell Walls: A Cornerstone of Vancomycin Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the function and significance of the N-acetyl-L-lysyl-D-alanyl-D-lactate (Ac-Lys-D-Ala-D-lactic acid) depsipeptide in bacterial cell walls. The replacement of the canonical D-alanyl-D-alanine (D-Ala-D-Ala) terminus with D-Ala-D-lactic acid (D-Ala-D-Lac) is the primary biochemical mechanism responsible for high-level resistance to vancomycin and other glycopeptide antibiotics. Understanding this molecular alteration is critical for the development of novel antimicrobial strategies to combat resistant pathogens like vancomycin-resistant enterococci (VRE) and staphylococci (VRSA).

Core Function: The Molecular Basis of Vancomycin Resistance

The bacterial cell wall, a rigid structure essential for survival, is primarily composed of peptidoglycan (PG). PG consists of glycan strands cross-linked by short peptide stems.[1][2] In susceptible Gram-positive bacteria, the synthesis of this wall involves a final transpeptidation step where the pentapeptide precursor, typically ending in a D-Ala-D-Ala moiety, is cross-linked into the existing PG mesh.[2]

Vancomycin exerts its bactericidal effect by binding with high affinity to this D-Ala-D-Ala terminus.[3][4] This binding sterically hinders the transglycosylase and transpeptidase enzymes, thereby preventing the incorporation of new precursor units into the cell wall, compromising its integrity, and leading to cell lysis.[4][5]

The function of the D-Ala-D-Lac terminus is to fundamentally disrupt this interaction. The substitution of the terminal D-alanine with D-lactate involves replacing an amide bond with an ester bond. This single atomic alteration results in the loss of a crucial hydrogen bond in the binding pocket of vancomycin.[4][6] The consequence is a drastic, approximately 1000-fold reduction in the binding affinity of vancomycin for its target, rendering the antibiotic ineffective.[3][6][7][8]

The Biochemical Pathway: Synthesis of the D-Ala-D-Lac Terminus

The capacity to produce D-Ala-D-Lac-terminated peptidoglycan precursors is conferred by a cluster of resistance genes, most notably the vanA and vanB operons.[9][10] These operons encode a multi-enzyme pathway that remodels the cell wall biosynthesis process.[4][6][11]

The core components of this resistance mechanism include:

-

VanH : A dehydrogenase that catalyzes the conversion of pyruvate into D-lactate, providing the necessary substrate for the modified precursor.[6][9][12][13]

-

VanA or VanB : A ligase that synthesizes the D-Ala-D-Lac depsipeptide. This enzyme is a key component, creating the molecular structure that vancomycin cannot effectively bind.[9][12][13]

-

VanX : A highly specific D,D-dipeptidase that hydrolyzes any D-Ala-D-Ala dipeptides produced by the host's native cell wall synthesis machinery.[3][6][9] This "editing" function is crucial as it depletes the pool of vancomycin-susceptible precursors.[6][12]

-

VanR and VanS : A two-component regulatory system. VanS is a membrane-bound sensor kinase that detects the presence of vancomycin, and VanR is a response regulator that, upon phosphorylation by VanS, activates the transcription of the vanHAX genes.[6][9][11]

Quantitative Data on Vancomycin Resistance

The shift from a D-Ala-D-Ala to a D-Ala-D-Lac terminus has quantifiable consequences on antibiotic binding, bacterial susceptibility, and cell wall composition.

Table 1: Comparative Binding Affinities of Vancomycin

| Target Ligand | Vancomycin Binding Affinity (Kd) | Fold Difference in Affinity |

|---|---|---|

| D-Ala-D-Ala | ~ 1 µM (Micromolar) | ~1000x higher affinity |

| D-Ala-D-Lac | ~ 1 mM (Millimolar) | Reference |

Data sourced from multiple studies confirming the ~1000-fold decrease.[3][6][7][8]

Table 2: Vancomycin Minimum Inhibitory Concentrations (MIC)

| Resistance Type | Peptidoglycan Terminus | Typical Vancomycin MIC (mg/L) |

|---|---|---|

| Susceptible | D-Ala-D-Ala | ≤ 2 |

| VanA-type Resistance | D-Ala-D-Lac | > 64 |

| VanB-type Resistance | D-Ala-D-Lac | 4 to > 64 |

| VanC-type Resistance | D-Ala-D-Ser | 4 to 32 |

MIC values are representative and can vary between strains.[6][11]

Table 3: Composition of Muropeptides in Vancomycin-Resistant E. faecalis

| Growth Condition | Growth Phase | % of Muropeptides with D-Ala-D-Lac Terminus |

|---|---|---|

| With Vancomycin (10 µg/mL) | Mid-exponential (OD660=0.6) | 26% |

| With Vancomycin (10 µg/mL) | Stationary (OD660=1.0) | 57% |

| Without Vancomycin | Not Applicable | 0% |

Data from a study on VanB-type E. faecalis, demonstrating induction-dependent incorporation.[14][15]

Experimental Protocols for Studying Peptidoglycan Modification

The characterization of D-Ala-D-Lac in peptidoglycan relies on a combination of sophisticated analytical techniques.

This method is used to determine the precise chemical structure of the mature, cross-linked peptidoglycan.

-

Peptidoglycan Isolation :

-

Cultivate bacteria to the desired growth phase. Harvest cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5) and lyse cells using mechanical disruption (e.g., bead beating or sonication) on ice.[16]

-

Treat the lysate with nucleases (DNase/RNase) and proteases to remove contaminating macromolecules.

-

Boil the sample in SDS (sodium dodecyl sulfate) to remove non-covalently bound proteins and lipids.

-

Repeatedly wash the insoluble peptidoglycan sacculi with ultrapure water to remove detergents, and then lyophilize.

-

-

Enzymatic Digestion :

-

Resuspend the purified peptidoglycan in a suitable buffer (e.g., sodium phosphate buffer).

-

Add a muramidase, such as mutanolysin or lysozyme, which cleaves the glycan backbone of the peptidoglycan.[14][17]

-

Incubate at 37°C for several hours or overnight to ensure complete digestion into soluble muropeptide fragments.[17]

-

-

LC-MS/MS Analysis :

-

Reduce the muropeptide sample with sodium borohydride to prevent anomer separation during chromatography.

-

Acidify the sample (e.g., with phosphoric acid) to a pH of 2-3.

-

Inject the sample onto a reverse-phase C18 HPLC column.

-

Elute the muropeptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous solution with a pairing agent (e.g., formic acid).

-

Analyze the eluting peaks using tandem mass spectrometry (MS/MS).[17][18] The mass of the parent ion reveals the muropeptide's composition, and fragmentation patterns confirm its sequence, including the presence of a D-Ala-D-Lac terminus.[17]

-

ssNMR is a non-destructive technique that provides atomic-level information about the cell wall in its native, hydrated state.[16]

-

Isotope Labeling :

-

Grow bacteria in a chemically defined medium where specific nutrients are replaced with their stable isotope-labeled counterparts.[14]

-

To study D-lactate synthesis, supplement the medium with 13C-labeled pyruvate (e.g., [2-13C]pyruvate).[14]

-

To probe peptide stems and cross-links, use 13C or 15N-labeled amino acids like L-alanine or L-lysine.[14]

-

Induce vancomycin resistance during exponential growth by adding a sub-MIC concentration of vancomycin to the culture.[14]

-

-

Sample Preparation :

-

Harvest the labeled cells by centrifugation.

-

Wash the cell pellet multiple times with a buffer or saline solution to remove residual medium.

-

For analysis of intact cells, pack the hydrated cell pellet directly into a zirconia magic-angle spinning (MAS) rotor.[16]

-

-

ssNMR Spectroscopy :

-

Insert the rotor into the ssNMR probe and set the magic-angle spinning rate (e.g., 8-12 kHz for 13C experiments, up to 100 kHz for advanced proton-detected experiments).[16][19]

-

Utilize pulse sequences like Cross-Polarization Magic-Angle Spinning (CPMAS) to enhance the signal of low-abundance nuclei like 13C and 15N.[20][21]

-

Acquire 13C or 15N spectra. The chemical shifts of specific peaks can be assigned to atoms in D-lactate, D-alanine, and other cell wall components, allowing for their detection and relative quantification.[14]

-

MIC testing quantifies the effectiveness of an antibiotic against a specific bacterial strain. The broth microdilution (BMD) method is considered the gold standard.[22][23]

-

Preparation :

-

Prepare a series of two-fold serial dilutions of vancomycin in a cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) from an overnight culture.

-

-

Inoculation and Incubation :

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-24 hours.

-

-

Interpretation :

-

The MIC is defined as the lowest concentration of vancomycin that completely inhibits visible bacterial growth.[22]

-

Logical Relationships and Implications

The presence of the D-Ala-D-Lac terminus is a direct cause of vancomycin resistance, a relationship driven by fundamental principles of molecular recognition.

Conclusion

The substitution of the D-Ala-D-Ala terminus of peptidoglycan precursors with D-Ala-D-lactic acid is a sophisticated and highly effective mechanism of bacterial resistance to glycopeptide antibiotics. Governed by the van gene cluster, this modification fundamentally alters the drug's target, drastically reducing binding affinity and rendering vancomycin ineffective. A thorough understanding of the biochemical pathways, the resulting cell wall structure, and the analytical methods used to study them is paramount for drug development professionals. This knowledge is essential for designing next-generation antibiotics capable of overcoming this formidable resistance mechanism and for developing inhibitors that target the key enzymes of the van pathway.

References

- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of VanA- and VanB-Type Glycopeptide Resistance in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vancomycin-resistant Enterococcus - Wikipedia [en.wikipedia.org]

- 11. Mechanisms of gram-positive vancomycin resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Selectivity for d-Lactate Incorporation into the Peptidoglycan Precursors of Lactobacillus plantarum: Role of Aad, a VanX-Like d-Alanyl-d-Alanine Dipeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of the d-Ala-d-Lac-Terminated Peptidoglycan Structure in Vancomycin-Resistant Enterococcus faecalis Using a Combined Solid-State Nuclear Magnetic Resonance and Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. journals.asm.org [journals.asm.org]

- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 19. Studying intact bacterial peptidoglycan by proton-detected NMR spectroscopy at 100 kHz MAS frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Spectral Snapshots of Bacterial Cell-Wall Composition and the Influence of Antibiotics by Whole-Cell NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. royalsocietypublishing.org [royalsocietypublishing.org]

- 22. Vancomycin Dosing Guidelines | What You Need To Know | DoseMeRx [doseme-rx.com]

- 23. EVALUATION OF METHODS IN DETECTING VANCOMYCIN MIC AMONG MRSA ISOLATES AND THE CHANGES IN ACCURACY RELATED TO DIFFERENT MIC VALUES - PMC [pmc.ncbi.nlm.nih.gov]

The Role of D-Lactic Acid in Peptidoglycan Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of D-lactic acid into peptidoglycan precursors represents a critical mechanism of resistance to glycopeptide antibiotics, most notably vancomycin, in various bacteria. This technical guide provides an in-depth examination of the biochemical pathways and molecular logic underlying this process. We will explore the enzymatic synthesis of D-Ala-D-Lac depsipeptide, its subsequent integration into the cell wall structure, and the regulatory networks that govern this resistance mechanism. This document consolidates quantitative kinetic data for key enzymes, details experimental protocols for the analysis of peptidoglycan composition and its precursors, and presents visual representations of the pertinent biochemical and signaling pathways.

Introduction: Peptidoglycan Biosynthesis and the Emergence of Resistance

Peptidoglycan is an essential component of the bacterial cell wall, forming a mesh-like layer that provides structural integrity and counteracts osmotic pressure.[1][2] The biosynthesis of peptidoglycan is a complex process that culminates in the cross-linking of linear glycan chains by short peptide bridges.[3] In many bacteria, the peptide stem of the peptidoglycan precursor, Lipid II, terminates in a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide.[3] This D-Ala-D-Ala moiety is the specific target of glycopeptide antibiotics such as vancomycin, which bind to it and sterically hinder the transglycosylation and transpeptidation reactions necessary for cell wall assembly, ultimately leading to cell lysis.[4]

The emergence of vancomycin-resistant bacteria, particularly enterococci (VRE), poses a significant threat to public health.[5][6] The primary mechanism of acquired resistance involves a fundamental alteration of the peptidoglycan biosynthesis pathway, substituting the terminal D-Ala of the pentapeptide precursor with D-lactic acid (D-Lac).[4][5] This results in the formation of a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide, which has a significantly lower binding affinity for vancomycin, rendering the antibiotic ineffective.[5][6]

The Biochemical Pathway of D-Ala-D-Lac Precursor Synthesis

The synthesis of D-Ala-D-Lac terminated peptidoglycan precursors is orchestrated by a set of enzymes typically encoded by the van gene clusters (e.g., vanA, vanB).[4][5] This pathway can be dissected into three key stages: the production of D-lactic acid, the synthesis of the D-Ala-D-Lac depsipeptide, and the removal of the native D-Ala-D-Ala precursors.

Production of D-Lactic Acid: The Role of VanH

The initial step in this resistance pathway is the synthesis of D-lactic acid from pyruvate, a central metabolite. This reaction is catalyzed by the NADH/NADPH-dependent dehydrogenase, VanH.[7][8]

Reaction: Pyruvate + NAD(P)H + H⁺ ⇌ D-Lactic Acid + NAD(P)⁺

Synthesis of the D-Ala-D-Lac Depsipeptide: The Function of VanA/VanB Ligases

The D-Ala-D-Lac depsipeptide is formed through the ligation of D-alanine and D-lactic acid in an ATP-dependent reaction catalyzed by the VanA or VanB ligase.[7][9] These enzymes exhibit a broadened substrate specificity compared to the host's native D-Ala-D-Ala ligase (Ddl), enabling them to utilize D-lactic acid as a substrate.[7][10]

Reaction: D-Alanine + D-Lactic Acid + ATP → D-Alanyl-D-lactate + ADP + Pᵢ

Elimination of D-Ala-D-Ala Precursors: The Roles of VanX and VanY

To ensure the exclusive incorporation of D-Ala-D-Lac into peptidoglycan, vancomycin-resistant bacteria employ enzymes to eliminate the native D-Ala-D-Ala-containing precursors. VanX is a D,D-dipeptidase that hydrolyzes D-Ala-D-Ala, reducing the intracellular pool of this dipeptide.[5][9] VanY is a D,D-carboxypeptidase that cleaves the terminal D-alanine from the UDP-MurNAc-pentapeptide precursor, further preventing the formation of vancomycin-susceptible cell wall components.[4][5]

VanX Reaction: D-Alanyl-D-alanine → 2 D-Alanine

VanY Reaction: UDP-MurNAc-L-Ala-γ-D-Glu-L-Lys-D-Ala-D-Ala → UDP-MurNAc-L-Ala-γ-D-Glu-L-Lys-D-Ala + D-Ala

Quantitative Data: Enzyme Kinetics

The efficiency of the D-Ala-D-Lac pathway is underpinned by the kinetic properties of the involved enzymes. A summary of key kinetic parameters is presented in Table 1.

| Enzyme | Substrate(s) | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference(s) |

| VanHst | Pyruvate | - | - | 1.3 x 10⁵ | [8] |

| NADPH | 0.0035 | - | - | [11] | |

| NADH | 0.019 | - | - | [11] | |

| Pyruvate | 1.5 | - | - | [11] | |

| VanA | D-Lactate | 0.69 | 0.53 | 768 | [2][10] |

| D-Ala (subsite 2, protonated) | 210 | - | - | [2][10] | |

| D-Ala (subsite 2, deprotonated) | 0.66 | 9.17 | 13,894 | [2][10] | |

| VanX | D-Ala-D-Ala | 0.10 | 11.5 | 115,000 | [9] |

| L-alanine-p-nitroanilide | 0.3 - 0.7 | 0.028 - 0.080 | - | [12] |

Table 1: Kinetic parameters of key enzymes in the D-Ala-D-Lac pathway.

Signaling and Regulation: The VanRS Two-Component System

The expression of the van gene cluster is tightly regulated by a two-component signal transduction system, typically comprised of the sensor histidine kinase VanS and the response regulator VanR.[5][13] In the presence of vancomycin, VanS autophosphorylates and subsequently transfers the phosphoryl group to VanR.[7][14] Phosphorylated VanR then acts as a transcriptional activator, binding to the promoter regions of the van genes and inducing their expression.[5][13]

Experimental Protocols

Analysis of Peptidoglycan Composition by HPLC/UPLC

This protocol outlines the general steps for the isolation and analysis of muropeptides from bacterial cell walls.

1. Peptidoglycan Isolation:

-

Grow bacterial cultures to the desired optical density.

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by boiling in SDS).

-

Treat the lysate with proteases (e.g., proteinase K) to remove cell wall-associated proteins.

-

Thoroughly wash the insoluble peptidoglycan sacculi with water to remove detergents and other contaminants.

2. Enzymatic Digestion:

-

Resuspend the purified peptidoglycan in a digestion buffer (e.g., 50 mM sodium phosphate, pH 4.9).

-

Add a muramidase (e.g., mutanolysin or cellosyl) to digest the glycan backbone into muropeptide fragments.

-

Incubate overnight at 37°C.

3. Reduction of Muropeptides:

-

Add sodium borohydride to the digested sample to reduce the terminal N-acetylmuramic acid to muramitol. This prevents the formation of anomers and simplifies the chromatogram.

-

Stop the reaction by acidifying the sample (e.g., with phosphoric acid).

4. HPLC/UPLC Analysis:

-

Separate the reduced muropeptides on a reverse-phase C18 column.

-

Use a gradient of a suitable mobile phase (e.g., sodium phosphate buffer with a methanol gradient) to elute the muropeptides.[15][16]

-

Detect the eluted muropeptides by their absorbance at 205 nm.

-

Individual muropeptide fractions can be collected for further analysis by mass spectrometry to confirm their identity.

Analysis of UDP-Sugar Precursors

This protocol describes the extraction and analysis of UDP-sugar precursors from bacterial cytoplasm.

1. Extraction of UDP-Sugars:

-

Quench the metabolism of a bacterial culture (e.g., by rapid cooling).

-

Extract the cytoplasmic contents using a method such as chloroform-methanol-water extraction.[17]

-

Purify the UDP-sugars from the extract using solid-phase extraction with a graphitized carbon adsorbent.[17][18]

2. HPLC Analysis:

-

Separate the purified UDP-sugars using high-performance anion-exchange chromatography (HPAEC) or porous graphitic carbon (PGC) chromatography.[17][18]

-

Use an appropriate mobile phase and gradient for optimal separation.

-

Detect the eluted UDP-sugars by UV absorbance or mass spectrometry.

Measurement of D-Lactic Acid Concentration

This protocol outlines an enzymatic assay for the quantification of D-lactic acid in biological samples.

1. Sample Preparation:

-

Prepare cell lysates or culture supernatants.

-

If necessary, deproteinize the samples (e.g., by ultrafiltration).

2. Enzymatic Reaction:

-

Use a commercial D-lactate assay kit or prepare a reaction mixture containing D-lactate dehydrogenase, NAD⁺, and a suitable buffer.

-

In the presence of D-lactate, D-lactate dehydrogenase will catalyze the reduction of NAD⁺ to NADH.

3. Detection:

-

The formation of NADH can be measured spectrophotometrically by the increase in absorbance at 340 nm.[19][20]

-

Alternatively, the NADH can be coupled to a colorimetric reaction, and the resulting product measured at the appropriate wavelength (e.g., 450 nm or 565 nm).[21]

-

Quantify the D-lactate concentration by comparing the sample readings to a standard curve generated with known concentrations of D-lactic acid.

Determination of Vancomycin Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of vancomycin.

1. Preparation of Vancomycin Dilutions:

-

Prepare a series of twofold dilutions of vancomycin in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

2. Inoculum Preparation:

-

Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard).

-

Dilute the inoculum to the final desired concentration in the broth.

3. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a growth control well (no vancomycin) and a sterility control well (no bacteria).

-

Incubate the plate at the appropriate temperature and for the recommended duration (e.g., 35°C for 16-20 hours).

4. MIC Determination:

-

The MIC is the lowest concentration of vancomycin that completely inhibits visible bacterial growth.

Visualizations: Pathways and Workflows

Figure 1: Biochemical pathway of D-Ala-D-Lac peptidoglycan precursor synthesis.

References

- 1. Structural and Functional Characterization of VanG d-Ala:d-Ser Ligase Associated with Vancomycin Resistance in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determinants for differential effects on D-Ala-D-lactate vs D-Ala-D-Ala formation by the VanA ligase from vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Peptidoglycan composition of vancomycin-resistant Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Portal [researchdiscovery.drexel.edu]

- 6. researchgate.net [researchgate.net]

- 7. In Vivo Studies Suggest that Induction of VanS-Dependent Vancomycin Resistance Requires Binding of the Drug to d-Ala-d-Ala Termini in the Peptidoglycan Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of VanHst, an alpha-ketoacid dehydrogenase required for glycopeptide antibiotic resistance from a glycopeptide producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Real-time monitoring of D-Ala-D-Ala dipeptidase activity of VanX in living bacteria by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A thioredoxin fusion protein of VanH, a D-lactate dehydrogenase from Enterococcus faecium: cloning, expression, purification, kinetic analysis, and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Continuous assay for VanX, the D-alanyl-D-alanine dipeptidase required for high-level vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigating How VanS Induces Vancomycin Resistance Genes: Vancomycin Sensing and Signal Transduction - Lina MacIunas [grantome.com]

- 14. researchgate.net [researchgate.net]

- 15. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]

- 19. Lactate Concentration assay (LDH method) [protocols.io]

- 20. m.youtube.com [m.youtube.com]

- 21. D-Lactate Assay Kit (Colorimetric) (ab83429) | Abcam [abcam.com]

A Technical Guide to the Ac-Lys-D-Ala-D-lactic acid Biosynthesis Pathway in Vancomycin-Resistant Enterococci (VRE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vancomycin-resistant Enterococci (VRE) pose a significant threat to global health due to their resistance to the glycopeptide antibiotic vancomycin, a last-resort treatment for serious Gram-positive infections. The primary mechanism of high-level vancomycin resistance (VanA phenotype) involves a sophisticated reprogramming of the bacterial cell wall biosynthesis pathway. This guide provides an in-depth technical overview of the genetic and biochemical machinery responsible for this resistance, focusing on the synthesis of the depsipeptide D-alanyl-D-lactic acid, which is incorporated into the peptidoglycan precursor, culminating in a structure often represented by the terminal sequence Ac-Lys-D-Ala-D-lactic acid. We detail the regulatory circuits, enzymatic steps, quantitative parameters, and key experimental methodologies used to elucidate this critical resistance pathway, offering a foundational resource for researchers engaged in antimicrobial drug discovery.

Introduction: The Molecular Basis of Vancomycin Resistance

Vancomycin exerts its bactericidal effect by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation steps essential for cell wall cross-linking.[1][2] For decades, the ubiquity of this target suggested a low probability of resistance. However, the emergence of VRE, particularly Enterococcus faecium and Enterococcus faecalis, revealed a novel resistance mechanism.[1] These resistant strains have acquired a gene cluster, typically the vanA operon, that orchestrates the synthesis of an alternative peptidoglycan precursor.[3]

The cornerstone of this resistance is the substitution of the terminal D-Ala residue with a D-lactic acid (D-Lac) moiety.[4] This seemingly minor change from an amide bond to an ester bond in the depsipeptide D-Ala-D-Lac results in the loss of a critical hydrogen bond with vancomycin.[5][6] This reduces the antibiotic's binding affinity for its target by approximately 1,000-fold, rendering it ineffective and conferring high-level resistance.[6][7] The overall process involves sensing the antibiotic, transcribing the resistance genes, and the coordinated action of several enzymes to produce and incorporate the modified cell wall precursors.

Genetic Organization: The vanA Operon

The enzymatic machinery for depsipeptide synthesis is encoded within the vanA gene cluster, often located on a mobile transposon (Tn1546) which can reside on a plasmid, facilitating its horizontal transfer.[3][8] This cluster contains genes for both regulation and biosynthesis. The core components of the VanA-type resistance module include:

-

vanR and vanS : These genes encode a two-component regulatory system responsible for sensing vancomycin and activating the transcription of the resistance genes.[9][10]

-

vanH : Encodes a D-specific α-keto acid dehydrogenase that produces D-lactate from pyruvate.[11][12]

-

vanA : Encodes a ligase that catalyzes the formation of an ester bond between D-alanine and D-lactate, creating the D-Ala-D-Lac depsipeptide.[11][12]

-

vanX : Encodes a D,D-dipeptidase that hydrolyzes the native D-Ala-D-Ala dipeptide, eliminating the high-affinity target for vancomycin.[7][12]

-

vanY : An accessory gene encoding a D,D-carboxypeptidase that cleaves the terminal D-Ala from any precursors that have escaped remodeling, further reducing the presence of vancomycin-sensitive targets.[8]

-

vanZ : An accessory gene whose function is less understood but may contribute to teicoplanin resistance.[8][12]

The Regulatory Cascade: The VanS-VanR Two-Component System

Expression of the resistance genes is tightly controlled and inducible by the presence of glycopeptides.[3] This regulation is mediated by the VanS-VanR two-component system.

-

Sensing: VanS is a membrane-bound sensor histidine kinase.[3][10] In the presence of vancomycin, VanS autophosphorylates a conserved histidine residue.[8]

-

Signal Transduction: The phosphoryl group is then transferred to VanR, a cytoplasmic response regulator.[8]

-

Transcriptional Activation: Phosphorylated VanR (phospho-VanR) acts as a transcriptional activator.[7][10] It binds to two distinct promoter regions: PH, which drives the transcription of the vanHAX operon, and PR, which controls the transcription of the vanRS operon itself.[10][13] This creates a positive feedback loop that amplifies the response.[10] In the absence of vancomycin, VanS functions as a phosphatase, dephosphorylating VanR and switching off the resistance pathway.[8]

References

- 1. cmgm-new.stanford.edu [cmgm-new.stanford.edu]

- 2. litfl.com [litfl.com]

- 3. Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vancomycin-resistant Enterococcus - Wikipedia [en.wikipedia.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Specificity of Induction of the vanA and vanB Operons in Vancomycin-Resistant Enterococci by Telavancin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Resistance in Vancomycin-Resistant Enterococci: The VanRS Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The VanS-VanR two-component regulatory system controls synthesis of depsipeptide peptidoglycan precursors in Enterococcus faecium BM4147 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of VanA- and VanB-Type Glycopeptide Resistance in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular basis for vancomycin resistance in Enterococcus faecium BM4147: biosynthesis of a depsipeptide peptidoglycan precursor by vancomycin resistance proteins VanH and VanA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Emergence of D-Ala-D-Lac: A Paradigm Shift in Vancomycin Resistance

An In-depth Technical Guide on the Discovery, Significance, and Analysis of Altered Peptidoglycan Precursors in Bacteria

Abstract

The substitution of D-Alanyl-D-Lactate (D-Ala-D-Lac) for D-Alanyl-D-Alanine (D-Ala-D-Ala) in bacterial cell wall precursors represents a formidable mechanism of resistance to the glycopeptide antibiotic vancomycin. This alteration, notably prevalent in vancomycin-resistant enterococci (VRE), results in a drastic reduction in vancomycin's binding affinity to its target, rendering the antibiotic ineffective.[1][2] This technical guide provides a comprehensive overview of the discovery and significance of D-Ala-D-Lac in bacteria. It delves into the molecular mechanisms underpinning this resistance, presents key quantitative data, details essential experimental protocols for its study, and illustrates the associated biochemical pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antibiotic resistance and the pursuit of novel therapeutic strategies.

Discovery and Significance of D-Ala-D-Lac

The emergence of vancomycin resistance in enterococci in the mid-1980s marked a critical turning point in the fight against bacterial infections.[3] Vancomycin, a last-resort antibiotic for treating serious Gram-positive infections, functions by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation steps of cell wall biosynthesis.[1][3]

The molecular basis of this high-level resistance was elucidated through the discovery of a subtle yet profound alteration in the bacterial cell wall synthesis pathway. Resistant strains were found to replace the terminal D-Ala of the pentapeptide precursor with a D-Lactate (D-Lac) residue, forming a D-Ala-D-Lac depsipeptide.[3] This seemingly minor change, the substitution of an amide bond with an ester bond, has profound consequences for vancomycin efficacy. The loss of a critical hydrogen bond and the introduction of electrostatic repulsion between the vancomycin molecule and the altered precursor lead to a staggering ~1,000-fold decrease in binding affinity.[1][2] This dramatic reduction in affinity is the cornerstone of high-level vancomycin resistance.

The genetic determinants for this resistance are primarily encoded by the vanA operon, often located on mobile genetic elements like transposons, facilitating its spread among bacterial populations.[1] The vanA operon includes genes responsible for sensing the presence of vancomycin and orchestrating the synthesis of the D-Ala-D-Lac-terminating precursors, effectively remodeling the cell wall to evade the antibiotic's action.

Quantitative Data

The shift from D-Ala-D-Ala to D-Ala-D-Lac has a quantifiable impact on both vancomycin binding and the level of antibiotic resistance.

Table 1: Comparative Binding Affinities of Vancomycin

| Target Ligand | Vancomycin Binding Affinity (Kd) | Fold Difference in Affinity |

| D-Ala-D-Ala | ~1 µM | ~1000x higher affinity |

| D-Ala-D-Lac | ~1 mM | ~1000x lower affinity |

Data compiled from multiple sources indicating a consistent ~1000-fold decrease in binding affinity.[1][2] The dissociation constant (Kd) represents the concentration of the ligand at which half of the binding sites are occupied; a lower Kd signifies higher affinity.

Table 2: Vancomycin Minimum Inhibitory Concentrations (MIC) for VanA-type Enterococci

| Phenotype | Vancomycin MIC (µg/mL) | Teicoplanin MIC (µg/mL) | Genetic Determinant |

| VanA | ≥64 | ≥16 | vanA gene cluster |

| VanB | 4 to >1000 | Susceptible | vanB gene cluster |

MIC values for VanA-type resistance are typically high, indicating a high level of resistance to both vancomycin and teicoplanin.[2]

Molecular Mechanisms and Signaling Pathways

The production of D-Ala-D-Lac is a tightly regulated process orchestrated by the genes within the van operons, with the vanA operon being the most well-characterized for high-level resistance.

The VanA Regulon

The vanA operon consists of a two-component regulatory system, vanR and vanS, and a set of structural genes, vanH, vanA, and vanX.

-

VanS: A membrane-bound sensor kinase that detects the presence of vancomycin.

-

VanR: A cytoplasmic response regulator that, upon phosphorylation by VanS, activates the transcription of the vanHAX genes.

-

VanH: A dehydrogenase that converts pyruvate to D-lactate.

-

VanA: A ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide.

-

VanX: A D,D-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala dipeptides, preventing their incorporation into the cell wall precursors.

The coordinated action of these enzymes ensures the efficient replacement of D-Ala-D-Ala with D-Ala-D-Lac, leading to a resistant phenotype.

Experimental Protocols

Determination of Vancomycin Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of vancomycin against a bacterial isolate.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Vancomycin hydrochloride powder

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland standard tubes

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

Procedure:

-

Preparation of Vancomycin Stock Solution: Prepare a stock solution of vancomycin (e.g., 1280 µg/mL) in a suitable sterile solvent (e.g., water).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the vancomycin stock solution in MHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.25 µg/mL). Leave a column for a growth control (no antibiotic) and a sterility control (no bacteria).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of vancomycin that completely inhibits visible bacterial growth.

Analysis of Peptidoglycan Precursors by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of peptidoglycan precursors to detect the presence of D-Ala-D-Lac.

Materials:

-

Bacterial culture

-

Trichloroacetic acid (TCA)

-

Methanol

-

Formic acid

-

Acetonitrile

-

Ultrapure water

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Centrifuge

-

Lyophilizer

Procedure:

-

Cell Culture and Harvesting: Grow the bacterial strain of interest to the mid-exponential phase. Harvest the cells by centrifugation.

-

Extraction of Precursors: Resuspend the cell pellet in ice-cold TCA (e.g., 5%) and incubate on ice to precipitate macromolecules. Centrifuge to pellet the cellular debris and collect the supernatant containing the soluble precursors.

-

Sample Cleanup: Neutralize the supernatant and desalt it using a suitable method, such as solid-phase extraction (SPE).

-

Lyophilization: Lyophilize the cleaned-up sample to concentrate the precursors.

-

LC-MS/MS Analysis: Reconstitute the lyophilized sample in a suitable solvent (e.g., water with 0.1% formic acid). Inject the sample into the LC-MS/MS system.

-

Chromatography: Separate the precursors using a C18 reverse-phase column with a gradient of acetonitrile in water (both containing 0.1% formic acid).

-

Mass Spectrometry: Analyze the eluting compounds using tandem mass spectrometry. Monitor for the specific mass-to-charge ratios (m/z) corresponding to the UDP-MurNAc-pentapeptide terminating in D-Ala-D-Ala and D-Ala-D-Lac.

-

-

Data Analysis: Analyze the resulting chromatograms and mass spectra to identify and quantify the relative abundance of the different peptidoglycan precursors.

Purification of Recombinant VanA Ligase

This protocol describes the purification of His-tagged VanA ligase expressed in E. coli.

Materials:

-

E. coli expression strain harboring a His-tagged vanA expression vector

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Sonicator

-

Centrifuge

-

Dialysis tubing

Procedure:

-

Expression: Grow the E. coli expression strain to mid-log phase and induce protein expression with IPTG.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged VanA protein with elution buffer.

-

Dialysis: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.

-

Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

VanA Ligase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the ADP produced by the VanA ligase reaction, which is coupled to the oxidation of NADH.

Materials:

-

Purified VanA enzyme

-

Assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 10 mM KCl)

-

D-Alanine

-

D-Lactate

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Master Mix Preparation: Prepare a master mix in assay buffer containing D-Ala, D-Lac, ATP, PEP, NADH, PK, and LDH at their final desired concentrations.

-

Equilibration: Add the master mix to a cuvette and incubate at 37°C for 5 minutes to allow for temperature equilibration and to obtain a stable baseline reading.

-

Reaction Initiation: Initiate the reaction by adding a small volume of the purified VanA enzyme to the cuvette. Mix gently.

-

Monitoring NADH Oxidation: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the VanA ligase activity.

-

Calculation: Calculate the enzyme activity using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

Conclusion

The discovery of D-Ala-D-Lac as a key component in vancomycin resistance has fundamentally altered our understanding of bacterial adaptation to antibiotics. This in-depth guide has provided a comprehensive overview of this critical resistance mechanism, from its initial discovery to the detailed experimental protocols required for its investigation. The ability of bacteria to remodel their cell wall precursors highlights their remarkable evolutionary plasticity and underscores the urgent need for continued research into novel therapeutic strategies. The methodologies and data presented herein serve as a valuable resource for scientists and researchers dedicated to combating the growing threat of antibiotic resistance. By understanding the intricate molecular details of mechanisms like D-Ala-D-Lac synthesis, the scientific community can better equip itself to develop the next generation of effective antimicrobial agents.

References

The Pivotal Role of Depsipeptides in Microbial Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Depsipeptides, a class of peptidic molecules characterized by the presence of at least one ester bond in addition to amide linkages, are a cornerstone of microbial chemical diversity.[1] Produced predominantly by bacteria and fungi, these natural products exhibit a remarkable array of biological activities, positioning them as crucial players in microbial physiology and as a fertile ground for the discovery of novel therapeutic agents. This in-depth technical guide explores the natural occurrence of depsipeptides in microbial physiology, detailing their biosynthesis, physiological roles, and the experimental methodologies employed in their study.

Biosynthesis of Microbial Depsipeptides

Microbial depsipeptides are primarily synthesized by large, multifunctional enzymes known as nonribosomal peptide synthetases (NRPSs).[2][3][4] Unlike ribosomal protein synthesis, NRPSs act as assembly lines, incorporating a wide variety of proteinogenic and non-proteinogenic amino acids, as well as α-hydroxy acids, into the growing peptide chain. The ester bond, the defining feature of depsipeptides, is typically introduced through two main mechanisms catalyzed by specific NRPS domains:

-

During Elongation: A condensation (C) domain can catalyze the formation of an ester bond between the hydroxyl group of an α-hydroxy acid and the growing peptide chain.

-

During Termination/Cyclization: A thioesterase (TE) domain at the end of the NRPS assembly line can catalyze the release of the final product through an intramolecular esterification reaction, often leading to the formation of cyclic depsipeptides.[4]

The modular nature of NRPSs allows for a high degree of structural diversity in the resulting depsipeptides.

Physiological Roles of Depsipeptides in Microbes

Depsipeptides fulfill a multitude of roles in the life of their producing microorganisms, contributing to their survival, competitiveness, and interaction with their environment.

Antimicrobial Activity and Chemical Warfare

A primary function of many microbial depsipeptides is to inhibit the growth of competing microorganisms.[5][6][7][8] This chemical warfare is crucial for securing resources and establishing ecological niches. The antimicrobial activity of these compounds is often potent and can be directed against a broad spectrum of bacteria and fungi.

Virulence and Pathogenesis

In pathogenic microbes, depsipeptides can act as virulence factors, contributing to the establishment and progression of infections.[4] For instance, the emetic toxin cereulide, produced by certain strains of Bacillus cereus, is a depsipeptide that causes food poisoning.[9]

Signaling and Communication

Depsipeptides can also function as signaling molecules in cell-to-cell communication, including quorum sensing.[4][10] These molecules can regulate gene expression in a population-density-dependent manner, controlling processes such as biofilm formation, motility, and the production of other secondary metabolites.

Symbiotic Interactions

Depsipeptides play a role in mediating symbiotic relationships between microbes and higher organisms. For example, certain depsipeptides produced by symbiotic bacteria can protect their host from pathogens.[4]

Quantitative Data on Depsipeptide Bioactivity

The biological activities of depsipeptides can be quantified to assess their potential as therapeutic agents. Key parameters include the Minimum Inhibitory Concentration (MIC) for antimicrobial compounds and the half-maximal inhibitory concentration (IC50) for enzyme inhibitors.

| Depsipeptide | Producing Organism(s) | Target Organism/Enzyme | Bioactivity (MIC/IC50) | Reference(s) |

| Antimicrobial Activity | ||||

| Homiamide A | Streptomyces sp. ROA-065 | Gram-positive and Gram-negative bacteria | 32-64 μg/mL | [11] |

| Enzyme Inhibitory Activity | ||||

| Cardinalisamides A, B, C | Cordyceps cardinalis NBRC 103832 | Trypanosoma brucei brucei | 8.56, 8.65, 8.63 μg/mL | [12] |

Experimental Protocols

The study of microbial depsipeptides involves a series of key experimental procedures, from the isolation of the producing organism to the characterization of the purified compound.

Isolation and Purification of Depsipeptides

Objective: To isolate and purify depsipeptides from microbial cultures for structural and functional analysis.

Methodology:

-

Cultivation: The depsipeptide-producing microorganism (e.g., Streptomyces sp.) is cultivated in a suitable liquid medium (e.g., Tryptic Soy Broth) under optimal conditions for secondary metabolite production (e.g., 28°C, 150 rpm for 10 days).[13]

-

Extraction: The culture supernatant is separated from the cells by centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate to partition the lipophilic depsipeptides into the organic phase.[13]

-

Purification: The crude extract is subjected to chromatographic techniques to purify the depsipeptide of interest. This typically involves:

-

Solid-Phase Extraction (SPE): To remove highly polar and non-polar impurities.

-

High-Performance Liquid Chromatography (HPLC): Using a reversed-phase column (e.g., C18) with a gradient of water and an organic solvent (e.g., acetonitrile or methanol) to separate the depsipeptide from other compounds in the extract.[13] Fractions are collected and tested for biological activity to identify the active compound.

-

Structure Elucidation

Objective: To determine the chemical structure of the purified depsipeptide.

Methodology: A combination of spectroscopic techniques is employed:

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HR-MS): To determine the accurate mass and elemental composition of the molecule.[14]

-

Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that provide information about the sequence of amino and hydroxy acids in the depsipeptide.[2][15] For cyclic depsipeptides, ring-opening strategies may be employed prior to MS/MS analysis to simplify fragmentation patterns.[2][3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): To identify the types of protons and carbons present in the molecule.[14]

-

2D NMR (COSY, TOCSY, HSQC, HMBC): To establish correlations between protons and carbons, allowing for the determination of the connectivity of atoms and the sequence of residues.[14]

-

NOESY/ROESY: To determine the three-dimensional structure of the depsipeptide in solution.

-

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of a depsipeptide against a panel of microorganisms.

Methodology (Broth Microdilution):

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).[16][17][18]

-

Serial Dilution: The depsipeptide is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.[16][17]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[16][18]

-

Incubation: The plate is incubated under appropriate conditions for microbial growth (e.g., 37°C for 18-24 hours).[16][18]

-

Determination of MIC: The MIC is the lowest concentration of the depsipeptide that completely inhibits the visible growth of the microorganism.[16][18]

Signaling Pathways and Experimental Workflows

The roles of depsipeptides in microbial physiology are often mediated through complex signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for a comprehensive understanding.

Quorum Sensing in Staphylococcus aureus (agr System)

The accessory gene regulator (agr) system in Staphylococcus aureus is a well-characterized quorum-sensing system that utilizes a cyclic peptide autoinducer (AIP) to regulate virulence gene expression.[4][10][19][20]

Caption: The agr quorum-sensing pathway in Staphylococcus aureus.

Viscosin Biosynthesis and Regulation in Pseudomonas fluorescens

Viscosin is a cyclic lipopeptide biosurfactant produced by Pseudomonas fluorescens that is involved in motility, biofilm formation, and plant root colonization.[9][21][22] Its biosynthesis is regulated by a complex network of genes.

Caption: Simplified regulatory pathway of viscosin biosynthesis in P. fluorescens.

Serrawettin Biosynthesis Regulation in Serratia marcescens

Serrawettins are surface-active exolipids produced by Serratia marcescens that play roles in swarming motility and biofilm formation.[23][24][25][26] The biosynthesis of serrawettin W1 is negatively regulated by the transcriptional regulator HexS.

Caption: Negative regulation of serrawettin W1 biosynthesis by HexS in S. marcescens.

Experimental Workflow for Bioactive Depsipeptide Discovery

The discovery of novel bioactive depsipeptides from microbial sources follows a structured workflow that integrates microbiology, chemistry, and biology.[1][27][28][29][30]

References

- 1. researchgate.net [researchgate.net]

- 2. A simple protocol for combinatorial cyclic depsipeptide libraries sequencing by matrix-assisted laser desorption/ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]

- 5. Bioactive Lipodepsipeptides Produced by Bacteria and Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactive Lipodepsipeptides Produced by Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence and characterization of a gene cluster required for the production of viscosin, a lipopeptide biosurfactant, by a strain of Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quorum-sensing agr system of Staphylococcus aureus primes gene expression for protection from lethal oxidative stress [elifesciences.org]

- 11. Three New Depsipeptides, Homiamides A-C, Isolated from Streptomyces sp., ROA-065 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Recent advances on cyclodepsipeptides: biologically active compounds for drug research [frontiersin.org]

- 13. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 16. benchchem.com [benchchem.com]

- 17. ibg.kit.edu [ibg.kit.edu]

- 18. Broth Microdilution Assay [bio-protocol.org]

- 19. Quorum-sensing agr system of Staphylococcus aureus primes gene expression for protection from lethal oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quorum sensing in Staphylococcus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Diversity and Functional Analysis of LuxR-Type Transcriptional Regulators of Cyclic Lipopeptide Biosynthesis in Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Transcriptional downregulator hexS controlling prodigiosin and serrawettin W1 biosynthesis in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Serrawettins and Other Surfactants Produced by Serratia | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. academic.oup.com [academic.oup.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Strategies for Natural Products Discovery from Uncultured Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

The Ester Linkage: A Molecular Linchpin in High-Level Vancomycin Resistance

An In-depth Technical Guide on the Significance of the Ester Bond in D-Ala-D-lactic acid for Researchers, Scientists, and Drug Development Professionals.

The emergence of vancomycin-resistant bacteria, particularly vancomycin-resistant enterococci (VRE), poses a significant threat to public health. At the heart of this resistance mechanism lies a subtle yet profound biochemical alteration: the substitution of an amide bond with an ester bond in the peptidoglycan precursors of the bacterial cell wall. This guide delves into the critical role of the ester bond in D-alanyl-D-lactic acid (D-Ala-D-Lac), the cornerstone of high-level vancomycin resistance. We will explore the molecular basis of this resistance, the enzymatic machinery involved, and the experimental methodologies used to study this phenomenon.

The Molecular Basis of Vancomycin Action and the Crucial Role of D-Ala-D-Ala